molecular formula C6H14Cl2NOP B3050050 Phosphoramidic dichloride, N,N-bis(1-methylethyl)- CAS No. 23306-80-1

Phosphoramidic dichloride, N,N-bis(1-methylethyl)-

Cat. No.: B3050050
CAS No.: 23306-80-1
M. Wt: 218.06 g/mol
InChI Key: BEICSQJILYWHLW-UHFFFAOYSA-N
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Description

Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, also known as bis(1-methylethyl)phosphoramidic dichloride, is a chemical compound with the molecular formula C6H14Cl2NOP and a molecular weight of 218.06 g/mol . This compound is characterized by its two isopropyl groups attached to the nitrogen atom and two chlorine atoms attached to the phosphorus atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with diisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, thiols, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, N,N-bis(1-methylethyl)-, involves its ability to react with nucleophiles, leading to the formation of various phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify proteins or nucleic acids by forming covalent bonds with specific functional groups, thereby altering their activity or function .

Comparison with Similar Compounds

Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, can be compared with other similar compounds, such as:

    Phosphoryl Chloride (POCl3): Unlike phosphoramidic dichloride, phosphoryl chloride contains a phosphorus-oxygen double bond and three chlorine atoms.

    Phosphoramidic Acid (H2PO2NH2): This compound contains a phosphorus-nitrogen bond and two hydroxyl groups.

    Phosphorothioic Chloride (PSCl3): This compound contains a phosphorus-sulfur double bond and three chlorine atoms.

Phosphoramidic dichloride, N,N-bis(1-methylethyl)-, is unique due to its specific structure, which allows for selective reactions with nucleophiles and the formation of a wide range of phosphorus-containing compounds.

Properties

IUPAC Name

N-dichlorophosphoryl-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEICSQJILYWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30042
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541369
Record name N,N-Dipropan-2-ylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
Record name N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30042
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

23306-80-1
Record name N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30042
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-Dipropan-2-ylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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